
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride: is a chemical compound with the molecular formula C₈H₁₁ClN₂O₂. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by the presence of an amino group, a methoxy group, and a pyridinium ion, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopyridine and 2-methoxyacetic acid.
Formation of Intermediate: The reaction between 3-aminopyridine and 2-methoxyacetic acid under controlled conditions leads to the formation of an intermediate compound.
Quaternization: The intermediate compound undergoes quaternization with a suitable alkylating agent, such as methyl chloride, to form the pyridinium salt.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and methoxy groups in the compound can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridinium salts.
科学的研究の応用
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用機序
The mechanism of action of 3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism varies based on the specific application and the biological system in which it is used.
類似化合物との比較
Similar Compounds
3-Aminopyridine: A simpler analog with similar reactivity but lacking the methoxy and oxoethyl groups.
1-Methylpyridinium chloride: A related pyridinium salt with a methyl group instead of the amino and methoxy groups.
2-Methoxy-1-(2-oxoethyl)pyridinium chloride: A compound with similar functional groups but different substitution patterns.
Uniqueness
3-Amino-1-(2-methoxy-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
methyl 2-(3-aminopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C8H11N2O2.ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;/h2-5H,6,9H2,1H3;1H/q+1;/p-1 |
InChIキー |
LYUWAQYSPXTYEI-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C[N+]1=CC=CC(=C1)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


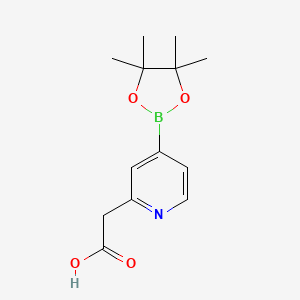
![5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
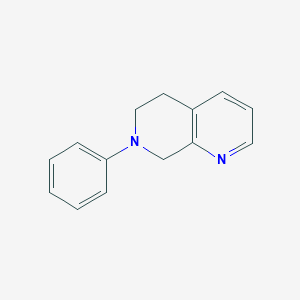

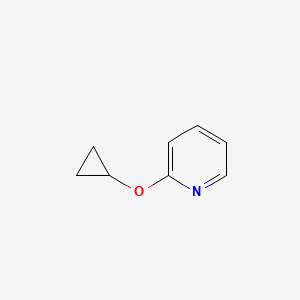
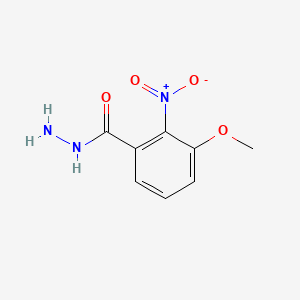
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13670423.png)


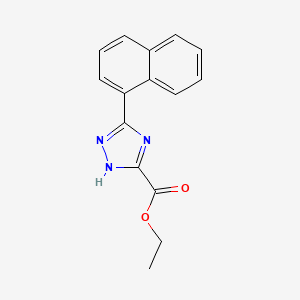
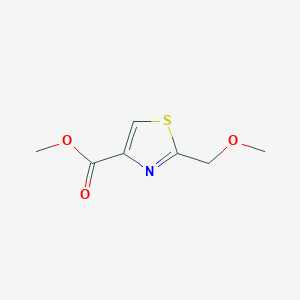
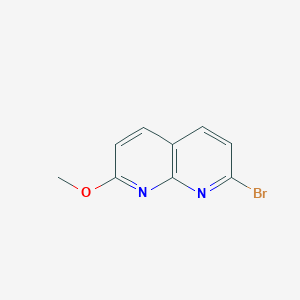

![6-Oxa-2-thiaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13670462.png)
